

Application Note: Flow Cytometry Analysis of Immune Cells Post-**NSC61610** Treatment

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Compound of Interest		
Compound Name:	NSC61610	
Cat. No.:	B1680230	Get Quote

Introduction

NSC61610 is a small molecule that has been identified as a ligand for the Lanthionine Synthetase C-Like 2 (LANCL2) receptor.[1][2] Activation of LANCL2 by NSC61610 has been shown to modulate immune responses, particularly in the context of inflammation and viral infections.[1][3][4] This compound has demonstrated therapeutic potential by promoting regulatory immune responses and ameliorating disease severity in preclinical models.[2][3] Specifically, NSC61610 treatment leads to an increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) by macrophages and CD8+ T cells.[2][3][5] This application note provides a detailed protocol for the analysis of immune cell populations in murine lung tissue following in vivo treatment with NSC61610, using flow cytometry.

Principle

Flow cytometry is a powerful technique for the multi-parameter analysis of individual cells within a heterogeneous population. This protocol outlines the preparation of single-cell suspensions from murine lung tissue, staining with a panel of fluorescently-conjugated antibodies to identify specific immune cell subsets, and subsequent analysis by flow cytometry. The focus is on quantifying changes in key immune cell populations, including T cells, macrophages, dendritic cells, and neutrophils, with a specific emphasis on identifying IL-10-producing cells.

Materials and Reagents

NSC61610 (or vehicle control)



- C57BL/6 mice
- Phosphate Buffered Saline (PBS)
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Collagenase D
- DNase I
- · ACK Lysis Buffer
- Cell strainer (70 μm)
- 96-well V-bottom plates
- Flow cytometry tubes
- Centrifuge
- · Flow cytometer
- Antibodies (see Table 1)
- Protein transport inhibitor (e.g., Brefeldin A or Monensin)
- Cell stimulation cocktail (e.g., PMA and Ionomycin)
- · Intracellular staining buffer kit

Experimental ProtocolsIn Vivo Treatment of Mice

- Administer NSC61610 or vehicle control to C57BL/6 mice according to the experimental design (e.g., oral gavage).
- At the desired time point post-treatment, euthanize mice by an approved method.



Preparation of Single-Cell Suspension from Murine Lungs

- Perfuse the lungs with cold PBS through the right ventricle to remove blood.
- Excise the lungs and place them in a petri dish with cold RPMI 1640 medium.
- Mince the lung tissue into small pieces using scissors.
- Transfer the minced tissue to a 50 mL conical tube containing 5 mL of digestion buffer (RPMI 1640 with 1 mg/mL Collagenase D and 0.1 mg/mL DNase I).
- Incubate at 37°C for 30-45 minutes with gentle agitation.
- Stop the digestion by adding 10 mL of RPMI 1640 with 10% FBS.
- Pass the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube.
- Centrifuge at 400 x g for 5 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in 5 mL of ACK Lysis Buffer to lyse red blood cells. Incubate for 5 minutes at room temperature.
- Add 10 mL of RPMI 1640 with 10% FBS and centrifuge at 400 x g for 5 minutes at 4°C.
- Discard the supernatant and resuspend the cells in FACS buffer (PBS with 2% FBS).
- Count the cells and adjust the concentration to 1 x 10⁷ cells/mL.

Intracellular Cytokine Staining for IL-10

- Resuspend 1-2 x 10⁶ cells in 1 mL of complete RPMI 1640 medium in a 24-well plate.
- Stimulate the cells with a cell stimulation cocktail (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours at 37°C.
- · Wash the cells with FACS buffer.



Flow Cytometry Staining

- Transfer 1 x 10⁶ cells per well into a 96-well V-bottom plate.
- Centrifuge at 400 x g for 3 minutes at 4°C and discard the supernatant.
- Resuspend the cells in 50 μL of Fc block solution and incubate for 10 minutes at 4°C.
- Add 50 μL of the surface antibody cocktail (see Table 1) and incubate for 30 minutes at 4°C in the dark.
- · Wash the cells twice with FACS buffer.
- Fix and permeabilize the cells using an intracellular staining buffer kit according to the manufacturer's instructions.
- Add the intracellular antibody cocktail (containing anti-IL-10) and incubate for 30 minutes at 4°C in the dark.
- · Wash the cells twice with permeabilization buffer.
- Resuspend the cells in 200 μL of FACS buffer for analysis.

Flow Cytometry Analysis

- Acquire the samples on a flow cytometer.
- Use appropriate single-stain controls for compensation.
- Analyze the data using flow cytometry analysis software. A suggested gating strategy is provided in the diagram below.

Data Presentation

Table 1: Suggested Antibody Panel for Flow Cytometry



Target	Fluorochrome	Clone	Purpose
CD45	AF700	30-F11	Identify hematopoietic cells
CD3e	PE-Cy7	145-2C11	Identify T cells
CD4	APC-Cy7	GK1.5	Identify CD4+ T helper cells
CD8a	PerCP-Cy5.5	53-6.7	Identify CD8+ cytotoxic T cells
CD11b	BV605	M1/70	Identify myeloid cells
CD11c	BV711	N418	Identify dendritic cells, macrophages
F4/80	PE	вм8	Identify macrophages
Ly6G	FITC	1A8	Identify neutrophils
Ly6C	APC	HK1.4	Identify inflammatory monocytes
IL-10	BV421	JES5-16E3	Identify IL-10 producing cells
Live/Dead Stain	e.g., Zombie	-	Exclude dead cells

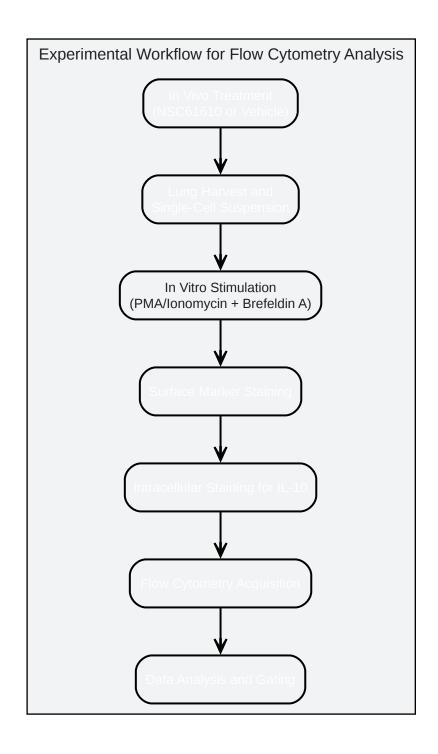
Table 2: Expected Quantitative Changes in Immune Cell Populations Post-NSC61610 Treatment



Cell Population	Expected Change with NSC61610	Reference
IL-10 producing Macrophages	Increase	[3]
IL-10 producing CD8+ T cells	Increase	[3]
Neutrophils	Decrease	[3][4]
Polymorphonuclear Myeloid- Derived Suppressor Cells (PMN-MDSCs)	Increase	[3]
Alveolar Macrophages	Increase	[3]
CD103+ Dendritic Cells	No significant change	[3]
CD4+ IFNy+ T cells	No significant change	[3]

Visualizations

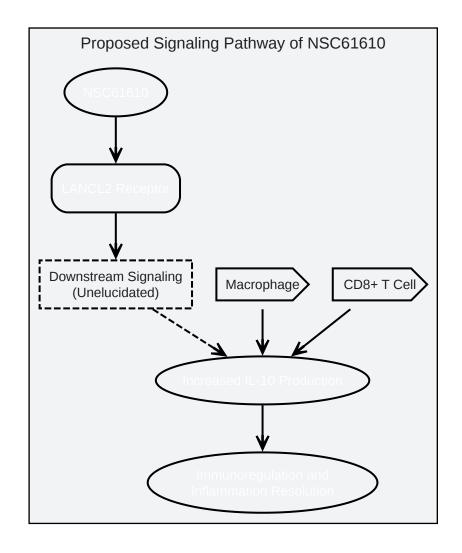




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Caption: Experimental workflow for analyzing immune cells post-NSC61610 treatment.

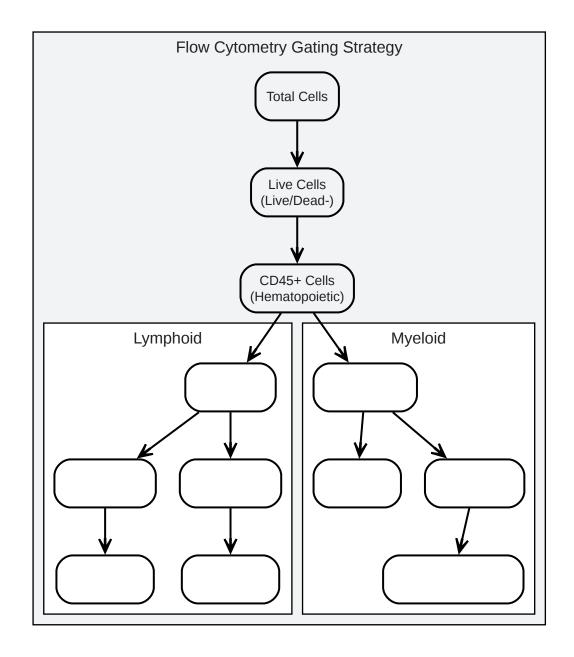




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Caption: Proposed signaling pathway of NSC61610 via LANCL2 activation.





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Caption: Simplified gating strategy for identifying key immune cell populations.

References

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